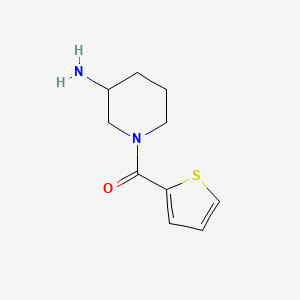

1-(2-Thienylcarbonyl)-3-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

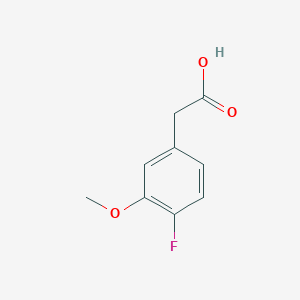

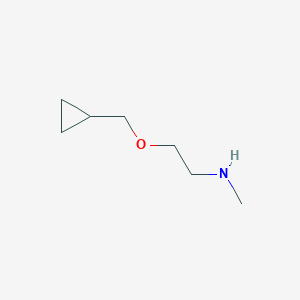

1-(2-Thienylcarbonyl)-3-piperidinamine, also known as thienylcarbamate, is an organic compound derived from the combination of thiophene, a five-membered aromatic ring, and piperidine, a six-membered saturated cyclic amine. It is a versatile compound that has found application in a variety of fields, including organic synthesis, drug discovery, and medicinal chemistry. Thienylcarbamate has a unique structure that can be used to form a variety of derivatives with interesting properties.

Scientific Research Applications

Medicine: Anticancer Drug Research

“1-(2-Thienylcarbonyl)-3-piperidinamine” has been explored for its potential in anticancer drug development. It’s structurally related to compounds that interfere with microtubule function, which is a promising target in cancer therapy . The compound’s ability to bind to tubulin could be harnessed to prevent cancer cell division, leading to apoptosis.

Materials Science: Organic Semiconductor Synthesis

In materials science, this compound could be used to synthesize organic semiconductors. Thiophene derivatives are known for their electronic properties, making them suitable for constructing high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Environmental Science: Pollutant Degradation

Research in environmental science could utilize “1-(2-Thienylcarbonyl)-3-piperidinamine” to develop novel catalysts for the degradation of pollutants. Its thiophene moiety might interact with various contaminants, facilitating their breakdown under certain conditions .

Analytical Chemistry: Chromatography

This compound could serve as a stationary phase modifier in chromatography. Its unique structure may interact with analytes differently, potentially improving the separation of complex mixtures in liquid or gas chromatography .

Pharmacology: Sedative-Hypnotic Agents

The structural analogs of “1-(2-Thienylcarbonyl)-3-piperidinamine” have been studied for their sedative-hypnotic properties. These compounds can modulate GABA(A) receptor function, which is crucial for developing new anxiolytic and sleep-inducing medications .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be investigated for its enzyme inhibition capabilities. Thiophene derivatives often exhibit inhibitory activity against various enzymes, which could be beneficial in studying metabolic pathways or developing therapeutic agents .

Neuropharmacology: Neuroprotective Agents

“1-(2-Thienylcarbonyl)-3-piperidinamine” might be researched as a neuroprotective agent. Compounds with similar structures have shown potential in protecting neuronal cells against oxidative stress and apoptosis, which is significant for treating neurodegenerative diseases .

Synthetic Chemistry: Building Blocks

Finally, in synthetic chemistry, this compound can act as a versatile building block. Its reactive sites allow for various chemical modifications, enabling the synthesis of a wide range of derivatives with potential applications in different fields of chemistry and pharmacology .

Mechanism of Action

Target of Action

A structurally similar compound, n,n-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, targets the kinesin-like protein kif11 . Kinesin-like proteins play a crucial role in mitosis and meiosis, intracellular transport, and cell morphology .

Mode of Action

Compounds with similar structures have been shown to interfere with the polymerization of microtubules . This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest .

Biochemical Pathways

Thiazole derivatives, which share a similar structure, have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds that interfere with microtubule polymerization, like this one, typically lead to cell cycle arrest and can induce apoptosis .

properties

IUPAC Name |

(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHUZQWAQLXOEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thienylcarbonyl)-3-piperidinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)

![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)